![molecular formula C13H18S B14503724 [(2-Methylhex-5-en-3-yl)sulfanyl]benzene CAS No. 64732-74-7](/img/structure/B14503724.png)
[(2-Methylhex-5-en-3-yl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Methylhex-5-en-3-yl)sulfanyl]benzene is an organic compound that belongs to the class of sulfanylbenzenes It is characterized by a benzene ring substituted with a sulfanyl group attached to a 2-methylhex-5-en-3-yl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methylhex-5-en-3-yl)sulfanyl]benzene typically involves the reaction of benzene with a suitable sulfanyl precursor. One common method is the nucleophilic substitution reaction where a benzene derivative reacts with a sulfanyl group donor under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic attack and a solvent to dissolve the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as catalytic methods. These methods can include the use of metal catalysts to enhance the reaction rate and yield. The choice of catalyst and reaction conditions can vary depending on the desired purity and scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-Methylhex-5-en-3-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the double bond in the hexenyl chain.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated hexyl chain derivatives.
Substitution: Brominated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
[(2-Methylhex-5-en-3-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(2-Methylhex-5-en-3-yl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl group and benzene ring. The sulfanyl group can participate in redox reactions, while the benzene ring can undergo electrophilic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
[(2-Methylhex-5-en-3-yl)sulfanyl]benzene can be compared with other sulfanylbenzenes and benzene derivatives:
[(5-Methylhex-2-en-1-yl)sulfanyl]benzene: Similar structure but different position of the double bond.
[(2E)-5-methylhex-2-en-2-yl]sulfanyl]benzene: Similar structure with a different configuration of the double bond.
The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
64732-74-7 |
|---|---|
Molekularformel |
C13H18S |
Molekulargewicht |
206.35 g/mol |
IUPAC-Name |
2-methylhex-5-en-3-ylsulfanylbenzene |
InChI |
InChI=1S/C13H18S/c1-4-8-13(11(2)3)14-12-9-6-5-7-10-12/h4-7,9-11,13H,1,8H2,2-3H3 |
InChI-Schlüssel |
MRSWNQJLLSMROA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CC=C)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


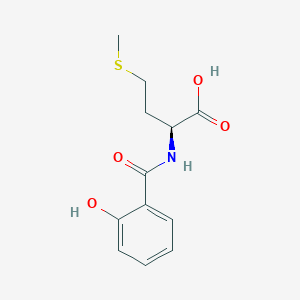
![4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]-2-methoxyphenol](/img/structure/B14503647.png)
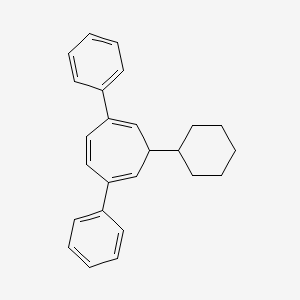
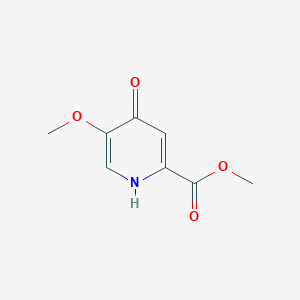


![5-Phenyl-1H-[1,3]oxazino[6,5-c]quinoline-1,3(2H)-dione](/img/structure/B14503677.png)

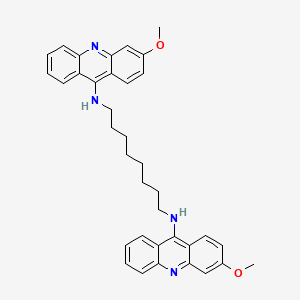
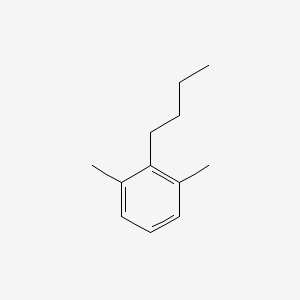
![3-(1-Hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14503725.png)
![1-[4-(4-Chlorobutoxy)-3,5-dimethylphenyl]-3,3-diphenylpropan-1-one](/img/structure/B14503733.png)
![9-(2-Phenylethyl)-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-one](/img/structure/B14503737.png)

